molecular formula C17H25F3N4O2S B12613664 1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine CAS No. 909670-45-7

1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine

Cat. No.: B12613664
CAS No.: 909670-45-7
M. Wt: 406.5 g/mol
InChI Key: HXJAXCXJZPWUKV-UHFFFAOYSA-N
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Description

1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methanesulfonyl group, and the attachment of the pyridinylmethyl group. Common reagents used in these reactions include methanesulfonyl chloride, trifluoromethylpyridine, and various piperidine derivatives. Reaction conditions may involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridinyl ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine include other piperazine derivatives with different substituents. Examples include:

  • 1-(Methanesulfonyl)-4-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)piperazine
  • 1-(Methanesulfonyl)-4-(1-{[6-(fluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

CAS No.

909670-45-7

Molecular Formula

C17H25F3N4O2S

Molecular Weight

406.5 g/mol

IUPAC Name

1-methylsulfonyl-4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazine

InChI

InChI=1S/C17H25F3N4O2S/c1-27(25,26)24-10-8-23(9-11-24)15-4-6-22(7-5-15)13-14-2-3-16(21-12-14)17(18,19)20/h2-3,12,15H,4-11,13H2,1H3

InChI Key

HXJAXCXJZPWUKV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2CCN(CC2)CC3=CN=C(C=C3)C(F)(F)F

Origin of Product

United States

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